Cas no 1807012-03-8 (Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate)

Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate
-
- インチ: 1S/C9H5F5INO2/c1-18-8(17)4-2-3(9(12,13)14)5(15)6(16-4)7(10)11/h2,7H,1H3
- InChIKey: OXYCGYLJNAEVMR-UHFFFAOYSA-N
- ほほえんだ: IC1C(C(F)F)=NC(C(=O)OC)=CC=1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 312
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 39.2
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029021172-1g |
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate |
1807012-03-8 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
Alichem | A029021172-250mg |
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate |
1807012-03-8 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
Alichem | A029021172-500mg |
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate |
1807012-03-8 | 95% | 500mg |
$1,634.45 | 2022-03-31 |
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate 関連文献
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylateに関する追加情報
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1807012-03-8): A Comprehensive Overview
Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1807012-03-8) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate molecular structure, presents a unique combination of functional groups that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both difluoromethyl and trifluoromethyl substituents, alongside an iodo group and a carboxylate moiety, endows it with distinct chemical properties that are highly relevant to modern drug discovery efforts.
The structural features of Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate make it particularly interesting for the development of novel therapeutic agents. The difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, while the trifluoromethyl group is often incorporated into drugs to improve lipophilicity and bioavailability. The iodo substituent provides a versatile handle for further functionalization via cross-coupling reactions, which are widely employed in the synthesis of complex pharmaceuticals.
In recent years, there has been a surge in research focused on the development of small molecule inhibitors targeting various disease pathways. Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate has emerged as a key building block in this context. For instance, studies have demonstrated its utility in the synthesis of potent kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The compound's ability to serve as a precursor for diverse pharmacophores has positioned it as a cornerstone in the quest for next-generation therapeutics.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. The incorporation of fluorine atoms into drug molecules can lead to improved pharmacological activity, reduced toxicity, and enhanced patient compliance. Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate exemplifies this trend, as its structure incorporates multiple fluorinated groups that contribute to its potential as a drug candidate.
Recent advancements in synthetic methodologies have further expanded the applications of Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate. Techniques such as palladium-catalyzed cross-coupling reactions have enabled chemists to efficiently modify its structure, leading to the discovery of novel compounds with enhanced biological activity. These developments underscore the compound's significance in medicinal chemistry and highlight its role as a versatile scaffold for drug design.
The compound's unique structural attributes also make it a valuable tool in academic research. Researchers are exploring its potential in various fields, including materials science and agrochemicals, where its fluorinated moieties contribute to desirable material properties. The broad applicability of Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate underscores its importance as a multifunctional building block in chemical synthesis.
In conclusion, Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate (CAS No. 1807012-03-8) represents a remarkable achievement in synthetic chemistry and pharmaceutical innovation. Its complex molecular architecture and strategic functionalization make it an indispensable tool for researchers striving to develop cutting-edge therapeutic agents. As scientific understanding continues to evolve, the compound is poised to play an even more pivotal role in advancing our capabilities in drug discovery and molecular engineering.
1807012-03-8 (Methyl 2-(difluoromethyl)-3-iodo-4-(trifluoromethyl)pyridine-6-carboxylate) 関連製品
- 2194907-82-7(4-(1-methyl-1H-pyrazol-4-yl)-2-(5-phenyl-1,2-oxazole-3-carbonyl)-1,2,3,4-tetrahydroisoquinoline)
- 2034497-53-3(1-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]-3-[(thiophen-2-yl)methyl]urea)
- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)
- 51075-48-0(1-sec-butyl-4-methylpiperidine)
- 383-72-2(Methyl 2-[(2,2,2-trifluoroacetyl)amino]acetate)
- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 1361589-49-2(6-(2,3,4-Trichlorophenyl)pyridine-2-methanol)
- 439107-91-2(4,5-Dichloro-6-oxo-1(6H)-pyridazinylmethyl 4-(trifluoromethyl)benzenecarboxylate)
- 1256360-22-1(5-methoxy-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)



